2-(2-Thienyl)quinoxaline
Overview
Description
2-(2-Thienyl)quinoxaline is a heterocyclic compound that consists of a quinoxaline ring fused with a thiophene ring
Scientific Research Applications
Mechanism of Action
Target of Action
The primary targets of 2-(2-Thienyl)quinoxaline are Ir(III) complexes . These complexes are used as cyclometalating agents, which are important in the field of transition metal-based deep red emitting luminophores . The thiophene coordinates via an Ir–C bond .
Mode of Action
This compound interacts with its targets by acting as a cyclometalating agent for Ir(III) to yield [Ir(C^N)2(bipy)]PF6, where C^N is the cyclometalated ligand and bipy is 2,2′-bipyridine . This interaction results in a change in the emission wavelengths of the complexes, indicating that electronic tuning can be achieved via both the thienyl and quinoxaline moieties .
Biochemical Pathways
The compound’s ability to act as a cyclometalating agent suggests it may influence pathways related to metal ion interactions and luminescence .
Result of Action
The action of this compound results in the formation of Ir(III) complexes that are luminescent under ambient conditions . The emission wavelengths of these complexes range from 665–751 nm, indicating that the compound can achieve electronic tuning via both the thienyl and quinoxaline moieties .
Action Environment
It is noted that the complexes formed by the compound are luminescent under ambient conditions , suggesting that environmental conditions such as temperature and light may influence its action.
Biochemical Analysis
Biochemical Properties
2-(2-Thienyl)quinoxaline plays a notable role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been shown to interact with various enzymes, including cytochrome P450 enzymes, which are involved in the metabolism of xenobiotics and endogenous compounds. The interaction with cytochrome P450 enzymes can lead to either inhibition or activation of these enzymes, depending on the specific isoform and the context of the reaction .
Additionally, this compound has been observed to bind to DNA, potentially intercalating between base pairs and affecting DNA replication and transcription processes . This binding interaction can influence the activity of DNA polymerases and other DNA-binding proteins, thereby modulating gene expression and cellular responses.
Cellular Effects
The effects of this compound on various cell types and cellular processes are diverse and multifaceted. In cancer cells, this compound has demonstrated cytotoxic effects, leading to cell cycle arrest and apoptosis . The mechanism underlying these effects involves the disruption of cell signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway and the phosphoinositide 3-kinase (PI3K)/Akt pathway . By modulating these pathways, this compound can inhibit cell proliferation and induce programmed cell death.
Furthermore, this compound has been shown to affect cellular metabolism by altering the activity of key metabolic enzymes . This can lead to changes in the levels of metabolites and the overall metabolic flux within the cell, impacting processes such as glycolysis and oxidative phosphorylation.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism is the binding to and inhibition of specific enzymes, such as topoisomerases, which are involved in DNA replication and repair . By inhibiting these enzymes, this compound can induce DNA damage and trigger cellular stress responses.
Another important mechanism involves the modulation of gene expression through epigenetic modifications. This compound has been found to influence the activity of histone deacetylases (HDACs), leading to changes in chromatin structure and gene transcription . This epigenetic regulation can result in the activation or repression of specific genes, thereby affecting cellular functions and responses.
Temporal Effects in Laboratory Settings
The stability and effects of this compound over time in laboratory settings are critical for understanding its long-term impact on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over extended periods . Its effects on cellular function can vary depending on the duration of exposure.
Short-term exposure to this compound typically results in acute cellular responses, such as the activation of stress pathways and the induction of apoptosis . In contrast, long-term exposure can lead to more chronic effects, including alterations in gene expression and metabolic reprogramming . These temporal effects highlight the importance of considering both immediate and prolonged impacts when studying this compound.
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent, with varying outcomes observed at different dosage levels. At low doses, this compound has been shown to exhibit therapeutic effects, such as anti-tumor activity and anti-inflammatory properties . These effects are often mediated through the modulation of signaling pathways and the inhibition of specific enzymes.
At higher doses, this compound can induce toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects are likely due to the accumulation of the compound in specific tissues and the subsequent disruption of cellular homeostasis. Understanding the dosage effects is crucial for determining the therapeutic window and potential risks associated with this compound.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. One key pathway involves the cytochrome P450 enzymes, which catalyze the oxidation of this compound to produce various metabolites . These metabolites can then undergo further conjugation reactions, such as glucuronidation and sulfation, to enhance their solubility and facilitate excretion.
The metabolic flux of this compound can also impact the levels of endogenous metabolites, potentially leading to metabolic imbalances . This highlights the importance of studying the metabolic pathways and the potential effects on overall cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound has been shown to interact with organic anion-transporting polypeptides (OATPs) and ATP-binding cassette (ABC) transporters, which facilitate its uptake and efflux across cellular membranes . These interactions can influence the localization and accumulation of this compound within different cellular compartments.
Additionally, binding proteins such as albumin can affect the distribution of this compound in the bloodstream, impacting its bioavailability and therapeutic efficacy . Understanding these transport and distribution mechanisms is essential for optimizing the delivery and targeting of this compound in therapeutic applications.
Subcellular Localization
The subcellular localization of this compound is a key determinant of its activity and function. This compound has been found to localize primarily in the nucleus and mitochondria, where it can interact with DNA and mitochondrial proteins . The nuclear localization is facilitated by specific targeting signals and post-translational modifications that direct this compound to the nucleus .
In the mitochondria, this compound can affect mitochondrial function by modulating the activity of respiratory chain enzymes and inducing mitochondrial stress responses . These subcellular localization patterns are critical for understanding the specific cellular targets and mechanisms of action of this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Thienyl)quinoxaline typically involves the cyclization of appropriate precursors. One common method is the condensation of 2-thiophenecarboxaldehyde with o-phenylenediamine under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as hydrochloric acid or sulfuric acid, and the product is purified through recrystallization.
Another method involves the use of phosphate-based heterogeneous catalysts, such as mono-ammonium phosphate, di-ammonium phosphate, or triple-super phosphate, to facilitate the cyclization reaction .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of green chemistry approaches, such as solvent-free reactions and recyclable catalysts, is also being explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
2-(2-Thienyl)quinoxaline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinoxaline-2,3-dione derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of dihydroquinoxaline derivatives.
Substitution: Electrophilic substitution reactions can occur at the thiophene ring, allowing for the introduction of various functional groups. Common reagents include halogens, nitrating agents, and sulfonating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinoxaline-2,3-dione derivatives.
Reduction: Dihydroquinoxaline derivatives.
Substitution: Halogenated, nitrated, or sulfonated quinoxaline derivatives.
Comparison with Similar Compounds
Similar Compounds
2-Phenylquinoxaline: Similar in structure but with a phenyl group instead of a thiophene ring. It has different electronic properties and applications.
2-(2-Furyl)quinoxaline: Contains a furan ring instead of a thiophene ring. It exhibits different reactivity and biological activity.
2-(2-Pyridyl)quinoxaline: Features a pyridine ring, leading to distinct coordination chemistry and applications in catalysis.
Uniqueness
2-(2-Thienyl)quinoxaline is unique due to the presence of the thiophene ring, which imparts distinct electronic properties and reactivity. This makes it particularly valuable in the development of organic electronic materials and as a versatile building block in synthetic chemistry .
Properties
IUPAC Name |
2-thiophen-2-ylquinoxaline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2S/c1-2-5-10-9(4-1)13-8-11(14-10)12-6-3-7-15-12/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADGDUIDDAMQKAG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CC(=N2)C3=CC=CS3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70290830 | |
Record name | 2-(2-Thienyl)quinoxaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70290830 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40353-41-1 | |
Record name | 40353-41-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71376 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-(2-Thienyl)quinoxaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70290830 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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